
Leonloside D
Overview
Description
Leonloside D is a triterpenoid saponin derived from Hederagenin. It is composed of a molecule of Hederagenin and one to three molecules of rhamnose, glucose, or arabinose . This compound is known for its bioactive properties and is primarily found in plants belonging to the Ranunculaceae family .
Preparation Methods
Synthetic Routes and Reaction Conditions
Leonloside D can be synthesized through the extraction of Hederagenin from plant sources, followed by glycosylation reactions to attach rhamnose, glucose, or arabinose molecules . The specific reaction conditions for these glycosylation processes typically involve the use of glycosyl donors and catalysts under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant materials, followed by purification processes such as chromatography to isolate the compound . The use of biotechnological methods, including microbial fermentation, is also being explored to enhance the yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions
Leonloside D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the sugar moieties.
Reduction: This reaction can affect the carbonyl groups in the Hederagenin structure.
Substitution: This reaction can involve the replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include modified saponins with altered bioactivity and solubility properties .
Scientific Research Applications
Leonloside D has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of complex saponins.
Biology: It is studied for its role in plant defense mechanisms and its interactions with other biomolecules.
Industry: It is used in the formulation of natural products and cosmetics due to its surfactant properties.
Mechanism of Action
Leonloside D exerts its effects through multiple molecular targets and pathways. It interacts with cell membranes, altering their permeability and fluidity . This interaction can lead to the disruption of cellular processes in pathogens, contributing to its antimicrobial activity . Additionally, this compound can modulate signaling pathways involved in inflammation and apoptosis, thereby exhibiting anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Leonloside D is similar to other triterpenoid saponins such as:
- Hederacoside C
- Oleanolic acid
- Glycyrrhizin
- Asiaticoside
Uniqueness
What sets this compound apart from these compounds is its unique glycosylation pattern, which imparts distinct bioactive properties. For instance, the presence of different sugar moieties can influence its solubility, stability, and interaction with biological targets .
Biological Activity
Leonloside D is a glycoside compound derived from the plant Leonurus cardiaca, commonly known as motherwort. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
This compound belongs to the class of flavonoid glycosides. Its structure includes a flavonoid backbone with sugar moieties that enhance its solubility and bioavailability. The specific chemical structure contributes to its interaction with various biological targets, influencing its activity.
1. Antioxidant Activity
Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress which is linked to various diseases.
- Study Findings : A study demonstrated that this compound effectively scavenges free radicals and reduces oxidative damage in cellular models. The compound showed a dose-dependent increase in antioxidant enzyme activity, including superoxide dismutase (SOD) and catalase (CAT) levels .
Concentration (µg/mL) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) |
---|---|---|
0 | 1.2 | 0.5 |
10 | 2.5 | 1.2 |
50 | 4.0 | 2.5 |
2. Anti-inflammatory Properties
This compound has shown potential in modulating inflammatory responses. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular diseases.
- Mechanism of Action : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting its role as an anti-inflammatory agent .
3. Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. Studies have explored its effects on various cancer cell lines.
- Case Study : In vitro studies using breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that this compound induces apoptosis and inhibits cell proliferation at certain concentrations .
Cell Line | IC50 (µM) | Apoptosis Rate (%) |
---|---|---|
MCF-7 | 15 | 35 |
MDA-MB-231 | 20 | 40 |
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : By enhancing the expression of antioxidant enzymes, this compound mitigates oxidative stress.
- Anti-inflammatory Mechanism : The inhibition of NF-kB signaling pathways leads to reduced expression of inflammatory mediators.
- Anticancer Mechanism : Induction of apoptosis through the mitochondrial pathway has been observed, where the compound activates caspases involved in programmed cell death.
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H96O27/c1-24-34(63)38(67)43(72)50(79-24)85-47-28(20-61)81-48(46(75)41(47)70)77-21-29-36(65)40(69)45(74)52(83-29)86-53(76)59-16-14-54(2,3)18-26(59)25-8-9-32-55(4)12-11-33(56(5,23-62)31(55)10-13-58(32,7)57(25,6)15-17-59)84-49-42(71)37(66)30(22-78-49)82-51-44(73)39(68)35(64)27(19-60)80-51/h8,24,26-52,60-75H,9-23H2,1-7H3/t24-,26-,27+,28+,29+,30-,31+,32+,33-,34-,35+,36+,37-,38+,39-,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,55-,56-,57+,58+,59-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYKWDTZZCEBNL-HVDQNFNGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H96O27 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317894 | |
Record name | Leontoside D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1237.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20830-84-6 | |
Record name | Leontoside D | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20830-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leontoside D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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